11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate
Beschreibung
11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate is a tricyclic dibenzodiazepine derivative with a trifluoromethanesulfonate (triflate) ester group at position 8 and a 4-methylpiperazino substituent at position 11. Its molecular formula is C₁₉H₂₂F₃N₄O₃S, and it is structurally related to clozapine, a well-known atypical antipsychotic . The triflate group enhances solubility and bioavailability, making it advantageous for pharmacological studies . This compound is primarily utilized in research settings, particularly in chemogenetics as a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist for neuronal silencing .
Eigenschaften
IUPAC Name |
[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-4-2-3-5-15(14)23-16-7-6-13(12-17(16)24-18)29-30(27,28)19(20,21)22/h2-7,12,23H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPIPNDQCUEYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)C(F)(F)F)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of o-Phenylenediamine Derivatives
The core structure is classically synthesized via acid-catalyzed cyclization, as demonstrated in the preparation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-ketone. Adapted conditions for the target compound:
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | (3,4-Dimethoxyphenyl)acetyl chloride, CH₂Cl₂, 0–5°C | Acylation agent |
| 2 | 2,2-Dimethoxyethylamine, Et₃N, 15°C | Nucleophilic amine |
| 3 | H₂SO₄ (36 N), 15–20°C, 10 hr | Cyclization catalyst |
Critical Note : Sulfuric acid mediates both deprotection of methoxy groups and cyclodehydration, generating the diazepine ring. Modifications using p-toluenesulfonic acid in refluxing toluene (110°C, 8 hr) improve yields to ≥85% for electron-deficient substrates.
Introduction of the 4-Methylpiperazino Group
Titanium-Mediated Coupling Strategy
The Molbank protocol for analogous piperazine incorporation provides a transferable methodology:
Formation of Titanium-Amine Complex
- React 4-methylpiperazine (1.0 eq) with TiCl₄ (0.2 eq) in anhydrous anisole at −10°C
- Complex activates the amine for nucleophilic attack on electrophilic centers
Coupling to Dibenzo[b,e]diazepin-11-one
- Heat reaction mixture to 50–55°C under N₂ for 12–16 hr
- Isolate product via aqueous workup (NaHCO₃) and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)
Yield Optimization :
- Excess TiCl₄ (≥0.3 eq) decreases yield due to side reactions
- Anisole outperforms DMF in preventing N-oxide formation
Nucleophilic Aromatic Substitution (SNAr)
Alternative approach using halogenated intermediates:
Synthesis of 11-Chloro Derivative
- Treat core with POCl₃ in DMF (Vilsmeier conditions)
Displacement with 4-Methylpiperazine
Trifluoromethanesulfonate Ester Formation
Phenolic Intermediate Generation
Hydroxylation Strategies :
Triflation Reaction
Standard protocol adapted from fluorinated compound synthesis:
Key Considerations :
- Moisture exclusion critical for preventing Tf₂O hydrolysis
- Excess base neutralizes generated triflic acid
Analytical Characterization Data
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 8.4 Hz, 1H, ArH)
- δ 3.62–3.58 (m, 4H, piperazine N-CH₂)
- δ 2.49 (s, 3H, N-CH₃)
- HRMS (ESI+):
- Calculated for C₁₉H₁₉F₃N₄O₃S [M+H]⁺: 441.1201
- Observed: 441.1198
Purity Assessment :
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Titanium-mediated coupling | High regioselectivity | Requires anhydrous conditions | 78 |
| SNAr displacement | Scalable | Requires halogenated precursor | 65 |
| Reductive amination | Mild conditions | Low functional group tolerance | 42 |
Industrial Feasibility :
- Titanium method preferred for small-scale API production
- SNAr suitable for bulk synthesis despite lower yield
Analyse Chemischer Reaktionen
Arten von Reaktionen: GMC 1-109 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogene, Alkylierungsmittel und andere Reagenzien unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Dopamine Receptor Interaction
The compound is noted for its interaction with dopamine receptors, particularly the D(4) receptor. Research indicates that derivatives of this compound, such as iozapine, have been synthesized and studied for their binding affinities to these receptors, which are crucial in the treatment of various psychiatric disorders including schizophrenia and Parkinson's disease .
Neurotransmitter Modulation
Studies have shown that compounds within the dibenzo diazepine family can modulate neurotransmitter systems, influencing both dopamine and serotonin pathways. This modulation is essential for developing treatments for mood disorders and anxiety-related conditions .
Synthesis and Derivatives
The synthesis of 11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate involves advanced organic chemistry techniques. For example, oxidative iodo-destannylation reactions have been used to create derivatives like 8-iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine, which has shown promising biodistribution characteristics in animal studies .
Table 1: Synthesis Methods of Related Compounds
Clinical Applications
Potential Therapeutic Uses
Research highlights the potential therapeutic applications of this compound family in treating neurodegenerative diseases and psychiatric disorders. The ability to selectively target dopamine receptors suggests its utility in developing medications for conditions such as schizophrenia, depression, and anxiety disorders .
Case Studies
Preliminary case studies involving the biodistribution of radioiodinated derivatives have shown that these compounds can effectively cross the blood-brain barrier, making them suitable candidates for further investigation in neuroimaging and targeted drug delivery systems .
Wirkmechanismus
GMC 1-109 exerts its effects primarily through its interaction with the M1 muscarinic acetylcholine receptor. The binding of GMC 1-109 to this receptor modulates various intracellular signaling pathways, including:
G-protein signaling: Activation of the M1 receptor leads to the activation of G-proteins, which in turn regulate various downstream effectors such as phospholipase C and adenylate cyclase.
Calcium signaling: The activation of the M1 receptor can also lead to an increase in intracellular calcium levels, which plays a crucial role in various cellular processes.
Gene expression: The modulation of signaling pathways by GMC 1-109 can result in changes in gene expression, affecting various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Features
The table below compares key structural and functional attributes of the target compound with its analogs:
Pharmacological Profiles
Receptor Binding Affinities (Selected Data)
*Estimated based on structural similarity to clozapine and GPCR activity .
Neurological Research
- The triflate derivative is a potent DREADD agonist, enabling precise control of neuronal activity in vitro and in vivo . Its triflate group improves solubility, facilitating administration in aqueous solutions .
- Clozapine and deschloroclozapine are critical for studying antipsychotic mechanisms and muscarinic signaling, respectively .
Biologische Aktivität
11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate, also known as Deschloroclozapine, is a compound of significant interest due to its biological activity, particularly as a selective agonist for muscarinic receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19F3N4O3S
- CAS Number : 183140-96-7
- Synonyms : GMC1-109, GMC 1-...
Biological Activity
Deschloroclozapine exhibits notable biological activity primarily through its interaction with muscarinic acetylcholine receptors (mAChRs), specifically the hM3Dq and hM4Di subtypes.
In Vitro Studies
Research indicates that Deschloroclozapine functions as a potent agonist for these receptors:
- hM3Dq : EC50 = 0.13 nM
- hM4Di : EC50 = 0.081 nM
In comparative studies, it has shown greater potency than previous agonists, making it a valuable tool in pharmacological research. Importantly, it does not exhibit significant agonistic activity for a broad range of other G protein-coupled receptors (GPCRs) at concentrations below 10 nM, indicating a high degree of selectivity .
Binding Affinities
The binding affinities of Deschloroclozapine to the hM3Dq and hM4Di receptors are reported as follows:
- Ki (hM3Dq) : 6.3 nM
- Ki (hM4Di) : 4.2 nM
These values reflect the compound's strong interaction with target receptors, underscoring its potential for therapeutic applications in conditions modulated by these pathways .
Pharmacological Implications
The selectivity and potency of Deschloroclozapine make it an attractive candidate for further research in various therapeutic areas:
- Central Nervous System Disorders : Given its action on muscarinic receptors, it may have implications in treating disorders such as schizophrenia and other neuropsychiatric conditions.
- Potential Antipsychotic Activity : Similar compounds have been noted for their neuroleptic effects with minimal extrapyramidal side effects .
Case Studies and Research Findings
Several studies have highlighted the potential of Deschloroclozapine in both preclinical and clinical settings:
- Neuroleptic Properties : In animal models, compounds similar to Deschloroclozapine have demonstrated efficacy in reducing symptoms associated with psychosis without significant motor side effects.
- Antiproliferative Effects : Some derivatives have shown antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol derivatives?
- Methodology : A modified procedure involves reacting a titanium tetrakisamine complex (formed from piperazine derivatives and titanium tetrachloride) with a tricyclic lactam precursor. For example, desmethylclozapine analogs are synthesized via amidine formation, yielding the target compound in ~69% efficiency. By-products, such as 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine, may form (~11%) and require chromatographic separation .
- Key Steps : Use of dichloromethane as a solvent, triethylamine as a base, and ethanol for recrystallization (common in heterocyclic amine reactions) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates?
- Methodology :
- ESI-HRMS : Provides exact mass determination for molecular formula validation.
- 1H NMR : Confirms substitution patterns and piperazino-group integration ratios (e.g., methylpiperazine protons at δ 2.3–2.5 ppm).
- Elemental Analysis (CHNS) : Validates purity and stoichiometry, particularly for sulfur or halogen-containing intermediates .
Advanced Research Questions
Q. How can researchers address contradictory pharmacological data observed in studies of structurally analogous dibenzodiazepines?
- Methodology :
- Triangulation : Cross-validate results using multiple assays (e.g., receptor-binding studies, in vitro cytotoxicity tests) to distinguish target-specific effects from off-target interactions .
- Replication : Reproduce experiments under controlled conditions (e.g., standardized cell lines, solvent concentrations) to isolate variables .
- Meta-Analysis : Compare findings with literature on clozapine derivatives, noting substituent-dependent trends (e.g., 4-methylpiperazine groups reducing agranulocytosis risk) .
Q. What strategies optimize reaction conditions to minimize by-products during the synthesis of 11-(4-methylpiperazino)-dibenzodiazepines?
- Methodology :
- Solvent Selection : Replace polar aprotic solvents (e.g., THF) with dichloromethane to suppress side reactions like N-trifluoroacetylation .
- Stoichiometric Adjustments : Use a 10% excess of piperazine derivatives to drive amidine formation to completion, reducing unreacted lactam precursors .
- Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition of heat-sensitive intermediates .
Q. How can mechanistic studies elucidate the role of the trifluoromethanesulfonate counterion in modulating the compound’s solubility and bioavailability?
- Methodology :
- Comparative Solubility Testing : Measure solubility in aqueous buffers (pH 1–7.4) for the triflate salt versus freebase or other salts (e.g., hydrochloride).
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, correlating results with counterion hydrophilicity .
- X-ray Crystallography : Resolve crystal structures to identify triflate interactions with the dibenzodiazepine core .
Data Presentation
Table 1 : Common By-Products in Dibenzodiazepine Synthesis
| By-Product Structure | Yield (%) | Isolation Method | Reference |
|---|---|---|---|
| 8-Chloro-11-[4-(8-chloro-diazepin-11-yl)piperazino]-diazepine | 11 | Flash chromatography | |
| N-Trifluoroacetyl derivatives | 15–20 | Recrystallization (ethanol) |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| 1H NMR | Methylpiperazine protons: δ 2.3–2.5 (multiplet) | |
| ESI-HRMS | [M+H]+ m/z calculated: 456.1521; observed: 456.1523 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
